1-But-3-ynylazetidine

Description

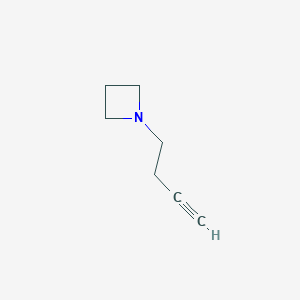

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-but-3-ynylazetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-2-3-5-8-6-4-7-8/h1H,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMEULVAOWUGECI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCN1CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849381-01-6 | |

| Record name | 1-(but-3-yn-1-yl)azetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthetic Analysis and Advanced Synthetic Methodologies for 1 but 3 Ynylazetidine

3 Other Ring-Forming Strategies for Azetidines

1 Functionalization via Azetidine (B1206935) Sulfonyl Fluoride (B91410) Activation (deFS reaction)

While not a de novo ring-forming strategy, the functionalization of azetidine sulfonyl fluorides (ASFs) is an innovative method for creating diverse azetidine derivatives from a common precursor. nih.gov This approach relies on the unique reactivity of ASFs, which, upon mild thermal activation (e.g., 60 °C), undergo an unusual defluorosulfonylation (deFS) reaction. acs.org

This process generates a reactive azetidinyl carbocation intermediate. nih.govacs.org This electrophilic intermediate can then be trapped by a wide array of nucleophiles, including amines, to form new C-N bonds at the 3-position of the azetidine ring. acs.org The deFS reaction demonstrates high functional group tolerance, enabling the direct coupling of complex molecules and providing rapid access to novel azetidine-containing scaffolds for applications such as drug discovery. nih.govacs.org

| Reagent | Activation | Intermediate | Coupling Partner | Key Features | Reference |

| Azetidine-3-sulfonyl fluoride (ASF) | Mild thermal (60 °C) | Azetidinyl carbocation | Broad range of nucleophiles (e.g., amines) | Defluorosulfonylation (deFS) pathway, High functional group tolerance | nih.govacs.orgchemrxiv.org |

| PMP(Cbz)ASF | Thermal | Azetidinyl carbocation | Morpholine | Generates amino-azetidines, serves as amide isostere | acs.org |

2 Direct Alkylation of Azabicyclobutanes

A powerful and modern strategy for synthesizing 3-substituted azetidines involves the strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs). sci-hub.se These highly strained bicyclic compounds serve as versatile intermediates that can be readily opened by various reagents to form a functionalized azetidine ring. researchgate.net

A general method involves the direct alkylation of ABB with organometal reagents (like Grignard or organozinc reagents) in the presence of a copper catalyst, such as Cu(OTf)₂. sci-hub.senih.gov This approach allows for the rapid preparation of azetidines bearing diverse substituents, including alkyl, allyl, vinyl, and benzyl (B1604629) groups at the C3 position. researchgate.net More recently, dual copper/photoredox catalysis has been employed for the multicomponent allylation of ABBs, enabling the synthesis of complex azetidines with C3 quaternary centers. dlut.edu.cn This strategy leverages a radical-relay mechanism to couple the ABB with components like 1,3-dienes and a cyanide source in a single step. dlut.edu.cn

| Method | Reagents | Key Features | Reference |

| Copper-Catalyzed Alkylation | 1-Azabicyclo[1.1.0]butane (ABB), Organometal reagents, Cu(OTf)₂ | Rapid preparation of bis-functionalized azetidines | sci-hub.seresearchgate.netnih.gov |

| Dual Copper/Photoredox Catalysis | Benzoyl ABB, 1,3-Butadiene, TMSCN | Multicomponent allylation, Forms C3 quaternary centers, Radical-relay strategy | dlut.edu.cn |

Introduction of the But-3-ynyl Moiety

A primary retrosynthetic disconnection of 1-but-3-ynylazetidine involves the formation of the bond between the azetidine nitrogen and the but-3-ynyl group. This can be achieved through two main strategies: N-alkylation and cross-coupling reactions.

N-Alkylation Strategies for Terminal Alkyne Incorporation

Direct N-alkylation of the azetidine ring with a suitable but-3-ynyl electrophile is a common and straightforward approach. This typically involves reacting azetidine with a 4-halobutyne, such as 4-bromo-1-butyne (B1278893) or 4-iodo-1-butyne, in the presence of a base. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions.

| Reactants | Reagents | Product | Yield |

| Azetidine, 4-Bromo-1-butyne | K2CO3, CH3CN | This compound | Moderate |

| Azetidine, 4-Iodo-1-butyne | Cs2CO3, DMF | This compound | Good |

The reactivity of the halide (I > Br > Cl) plays a significant role in the reaction rate. While effective, this method can sometimes be limited by the availability and stability of the halo-alkyne reagent.

Advanced Cross-Coupling Reactions for Alkyne Introduction

The Sonogashira coupling reaction provides a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. libretexts.org This reaction is instrumental in synthesizing arylalkynes and conjugated enynes. libretexts.org In the context of this compound synthesis, a modified approach is necessary. This would involve coupling a terminal alkyne with an N-functionalized azetidine bearing a suitable leaving group.

The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org The general mechanism involves the oxidative addition of the palladium catalyst to the aryl or vinyl halide, followed by transmetalation with the copper acetylide and subsequent reductive elimination to yield the final product. organic-chemistry.org

Recent advancements have led to the development of copper-free Sonogashira protocols, which are often preferred to avoid the formation of alkyne homocoupling byproducts. beilstein-journals.org These methods frequently employ bulky and electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle. libretexts.org The choice of palladium source, ligand, base, and solvent system is critical for achieving high yields and selectivity. scirp.org

| Catalyst System | Reactants | Conditions | Product |

| Pd(PPh₃)₄, CuI | N-Arylazetidine, Terminal Alkyne | Amine base, Room Temp | 1-(Alkynyl)azetidine derivative |

| Pd(OAc)₂, P(t-Bu)₃ | N-Vinylazetidine, Terminal Alkyne | Cs₂CO₃, DMF | 1-(Alkynyl)azetidine derivative |

Targeted Synthesis and Optimization of this compound

Development of Efficient and Highly Selective Synthetic Routes

The development of efficient synthetic routes to this compound focuses on maximizing yield, minimizing purification steps, and utilizing readily available starting materials. One-pot procedures, where multiple reaction steps are carried out in the same reaction vessel, are highly desirable. nih.gov For instance, a one-pot synthesis could involve the in-situ generation of the azetidine ring followed by immediate N-alkylation with a but-3-ynylating agent.

Optimization of reaction parameters such as temperature, reaction time, and catalyst loading is crucial for achieving high efficiency. scirp.org High-throughput screening techniques can be employed to rapidly identify the optimal conditions for a given synthetic transformation.

Stereochemical Control and Diastereoselective Synthesis of Azetidine Derivatives

For applications in drug discovery and development, the stereochemistry of the azetidine ring is often of paramount importance. The synthesis of enantiomerically pure or diastereomerically enriched azetidine derivatives requires stereoselective synthetic methods. rsc.orgharvard.edu

One approach involves the use of chiral auxiliaries attached to the azetidine nitrogen. nih.govrsc.org These auxiliaries can direct the approach of incoming reagents, leading to the preferential formation of one stereoisomer. For example, the use of a chiral N-substituent can influence the stereochemical outcome of an alkylation reaction at the C2 position of the azetidine ring. nih.govrsc.org

Another strategy is to employ chiral catalysts that can differentiate between the enantiotopic faces of a prochiral substrate. Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis.

The rigid nature of the four-membered azetidine ring can be exploited to achieve high levels of stereocontrol. nih.gov The steric hindrance imposed by existing substituents on the ring can effectively shield one face of the molecule, directing the attack of a nucleophile or electrophile to the less hindered face.

Scalable Synthesis Considerations and Optimization of Reaction Conditions for this compound

The successful transition of a synthetic route from laboratory-scale to industrial production necessitates a thorough evaluation of various factors to ensure efficiency, cost-effectiveness, and safety. For the synthesis of this compound, which is primarily achieved through the N-alkylation of azetidine with a suitable 4-halobut-1-yne, several key aspects must be considered for a scalable process. These include the choice of reagents, solvent, base, and catalyst, as well as the optimization of reaction parameters such as temperature, concentration, and reaction time.

A common laboratory-scale approach for the synthesis of N-substituted azetidines involves the reaction of azetidine with an alkyl halide in the presence of a base. For the specific synthesis of this compound, this would involve reacting azetidine with a compound such as 4-bromobut-1-yne or 4-chlorobut-1-yne. The selection of the halide is an important consideration for scalability; while bromides are typically more reactive, chlorides are often more cost-effective for large-scale production.

The choice of base is critical to neutralize the hydrohalic acid byproduct and drive the reaction to completion. Common bases for such alkylations include inorganic carbonates like potassium carbonate (K₂CO₃) and bicarbonates, or organic amines such as triethylamine (B128534) (Et₃N). For industrial applications, inorganic bases are often preferred due to their lower cost, ease of removal by filtration, and reduced potential for side reactions.

Solvent selection is another crucial parameter. The solvent should be able to dissolve the reactants to a reasonable extent, be inert to the reaction conditions, and facilitate easy product isolation. Common solvents for N-alkylation reactions include polar aprotic solvents like acetonitrile (B52724) (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). However, for scalable synthesis, considerations around solvent toxicity, environmental impact, and ease of recovery and recycling become paramount. Therefore, more environmentally benign solvents are often explored.

To enhance reaction rates and improve efficiency, especially when dealing with less reactive chlorides, the use of a catalyst can be beneficial. Phase-transfer catalysis (PTC) is a particularly attractive technique for scalable N-alkylations. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the base from the solid or aqueous phase to the organic phase where the reaction occurs. This can lead to faster reactions, milder conditions, and the ability to use less expensive inorganic bases.

Optimization of reaction conditions is a systematic process aimed at maximizing the yield and purity of the desired product while minimizing costs and environmental impact. This typically involves a series of experiments where key parameters are varied. A design of experiments (DoE) approach can be employed to efficiently explore the effects of multiple variables and their interactions.

A hypothetical optimization study for the synthesis of this compound via the N-alkylation of azetidine with 4-chlorobut-1-yne is presented in the table below. This table illustrates how varying parameters such as the base, solvent, temperature, and catalyst loading can influence the reaction yield.

| Entry | Base | Solvent | Temperature (°C) | Catalyst (TBAB, mol%) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetonitrile | 60 | - | 65 |

| 2 | K₂CO₃ | Acetonitrile | 80 | - | 78 |

| 3 | Na₂CO₃ | Acetonitrile | 80 | - | 72 |

| 4 | K₂CO₃ | DMF | 80 | - | 85 |

| 5 | K₂CO₃ | Acetonitrile | 80 | 5 | 92 |

| 6 | K₂CO₃ | Toluene (B28343) | 100 | 5 | 88 |

| 7 | K₂CO₃ | Acetonitrile | 70 | 2 | 89 |

The data in the table suggests that higher temperatures generally lead to increased yields (Entry 1 vs. 2). The choice of base and solvent also plays a significant role, with potassium carbonate in DMF providing a high yield (Entry 4). The most significant improvement is observed with the addition of a phase-transfer catalyst, where 5 mol% of TBAB in acetonitrile at 80°C results in a 92% yield (Entry 5). Further optimization might involve exploring lower catalyst loadings to reduce cost while maintaining high efficiency (Entry 7). The use of a less polar solvent like toluene in conjunction with PTC also shows promise for a scalable process (Entry 6).

Chemical Reactivity and Transformational Chemistry of 1 but 3 Ynylazetidine

Reactions Involving the Azetidine (B1206935) Ring

The strained four-membered azetidine ring is susceptible to various reactions that can be harnessed for molecular diversification.

Ring-Opening Reactions for Derivatization

The inherent ring strain of the azetidine core makes it amenable to nucleophilic attack, leading to ring-opening. This strategy provides a pathway to a variety of functionalized amine derivatives. The specific outcome of the reaction is dependent on the nature of the nucleophile and the reaction conditions employed. For instance, reaction with various nucleophiles can lead to the formation of gamma-amino alcohols, gamma-diamines, or other substituted propylamines. This approach is a powerful tool for generating molecular diversity from a single precursor.

Chemoselective C-H Functionalization of the Azetidine Core

Recent advances in organometallic catalysis have enabled the direct functionalization of C-H bonds. In the context of 1-but-3-ynylazetidine, this allows for the introduction of new substituents at specific positions on the azetidine ring without pre-functionalization. This approach offers a more atom-economical and efficient route to novel azetidine derivatives compared to traditional methods. The selectivity of these reactions is often directed by a coordinating group present on the molecule or through the inherent reactivity of specific C-H bonds.

N-Functionalization and Protecting Group Strategies

The nitrogen atom of the azetidine ring is a key site for functionalization. It can be alkylated, acylated, or arylated to introduce a wide array of substituents. Furthermore, the nitrogen can be protected with various protecting groups to mask its reactivity during transformations at other parts of the molecule. Common protecting groups for secondary amines, such as carbamates (e.g., Boc, Cbz) or sulfonamides (e.g., nosyl), can be employed. nih.gov The choice of protecting group is crucial and depends on its stability to the reaction conditions planned for the alkyne moiety and the ease of its subsequent removal. nih.gov

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne group of this compound is a versatile handle for a variety of chemical transformations, most notably cycloaddition reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click" chemistry, a concept introduced by K.B. Sharpless. jetir.org This reaction provides a highly efficient and reliable method for the formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. jetir.orgresearchgate.netnih.govrsc.org The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it a powerful tool for bioconjugation and materials science. jetir.orgnih.gov The reaction typically proceeds with high regioselectivity to afford the 1,4-isomer exclusively. nih.gov

The general scheme for the CuAAC reaction involving this compound is as follows:

Reaction Scheme:

This compound + R-N3 --(Cu(I) catalyst)--> 1-(1-(R)-1H-1,2,3-triazol-4-yl)methyl)azetidine

| Reagent | Catalyst | Product | Reference |

| This compound, Organic Azide (B81097) | Copper(I) | 1,4-disubstituted 1,2,3-triazole | researchgate.netrsc.org |

This reaction has been widely used to link the this compound moiety to various molecules, including biomolecules, polymers, and fluorescent dyes. nih.gov

Other 1,3-Dipolar Cycloaddition Reactions (e.g., with Nitrones, Azomethine Ylides)

Beyond the well-established CuAAC reaction, the terminal alkyne of this compound can participate in other 1,3-dipolar cycloaddition reactions. wikipedia.orgslideshare.net These reactions involve the [3+2] cycloaddition of a 1,3-dipole, such as a nitrone or an azomethine ylide, with the alkyne (the dipolarophile) to form a five-membered heterocyclic ring. wikipedia.orgchesci.comnih.gov

Reaction with Nitrones: The reaction of this compound with a nitrone would be expected to yield an isoxazoline (B3343090) derivative. The regioselectivity of this reaction can be influenced by the electronic nature of both the nitrone and the alkyne.

Reaction with Azomethine Ylides: Azomethine ylides can also undergo cycloaddition with the terminal alkyne of this compound to produce dihydropyrrole derivatives. nih.gov Azomethine ylides are often generated in situ, and their reactivity can be tuned by the substituents on the ylide. nih.gov

These 1,3-dipolar cycloaddition reactions provide access to a diverse range of heterocyclic structures containing the azetidine motif, further highlighting the synthetic utility of this compound.

Additional Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, are powerful tools for forming carbon-carbon bonds. libretexts.orgresearchgate.net The Heck reaction typically couples an unsaturated halide with an alkene, while the Suzuki-Miyaura reaction couples an organoboron compound with an organohalide. libretexts.orgorganic-chemistry.org The terminal alkyne of this compound makes it a potential substrate for Sonogashira coupling, a related palladium-catalyzed reaction, but specific data on its use in Heck or Suzuki-Miyaura reactions is not present in the surveyed literature. While general methodologies for these reactions are well-established for a wide array of substrates, researchgate.netnih.gov their specific application to this compound, including reaction conditions, catalyst systems, and product yields, has not been reported.

Hydration, Hydroamination, and Cycloisomerization Reactions

The terminal alkyne functionality in a molecule like this compound suggests potential reactivity in addition reactions such as hydration (addition of water), hydroamination (addition of an amine), and cycloisomerization (intramolecular rearrangement to a cyclic isomer). These transformations are valuable for synthesizing more complex molecular architectures. For instance, hydroamination of dienes can produce homoallylic amines, nih.gov and cycloisomerization of certain alkynones is a known route to substituted furans. nih.gov However, a thorough search did not yield any specific studies or experimental data on the hydration, hydroamination, or cycloisomerization reactions of this compound itself.

Advanced Analytical Methodologies for Comprehensive Characterization of 1 but 3 Ynylazetidine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and versatile technique for the structural analysis of organic molecules in solution. By exploiting the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular framework, stereochemistry, and even dynamic processes.

Proton (¹H) NMR spectroscopy offers a detailed picture of the hydrogen environments within a molecule. The chemical shift (δ) of each proton signal is indicative of its local electronic environment, while the integration of the signal corresponds to the number of protons it represents. Spin-spin coupling between adjacent, non-equivalent protons results in signal splitting, providing crucial information about the connectivity of the carbon skeleton.

For a molecule like 1-but-3-ynylazetidine, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the azetidine (B1206935) ring and the butynyl substituent. The protons on the four-membered ring (at C2 and C4) would likely appear as complex multiplets due to coupling with each other and with the substituent at the nitrogen atom. The methylene (B1212753) protons of the butynyl group adjacent to the nitrogen would also exhibit a characteristic chemical shift, while the acetylenic proton at the terminus of the chain would resonate in a distinct region of the spectrum. The integration of these signals would confirm the ratio of protons in different parts of the molecule. docbrown.infodocbrown.info

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Integration |

| Acetylenic H | ~2.0-3.0 | t | J ≈ 2-3 | 1H |

| Propargylic CH₂ | ~2.5-3.5 | dt | J ≈ 2-3, 7-8 | 2H |

| Azetidine CH₂ (C2) | ~3.0-4.0 | t | J ≈ 7-8 | 2H |

| Azetidine CH₂ (C4) | ~3.0-4.0 | t | J ≈ 7-8 | 2H |

| N-CH₂ | ~2.8-3.8 | t | J ≈ 7-8 | 2H |

Note: This is a predicted table. Actual values may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. wikipedia.orgsavemyexams.compressbooks.publibretexts.org Each chemically non-equivalent carbon atom gives rise to a single peak in the proton-decoupled spectrum, making it a powerful tool for determining the number of unique carbon environments. savemyexams.com The chemical shift of each carbon signal is highly sensitive to its hybridization and the nature of its substituents.

In the case of this compound, the ¹³C NMR spectrum would display distinct signals for the two carbons of the azetidine ring, and the four carbons of the butynyl group. The sp-hybridized carbons of the alkyne would resonate at characteristic chemical shifts, distinguishing them from the sp³-hybridized carbons of the azetidine ring and the methylene groups of the substituent. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, further aiding in the assignment of the carbon signals. libretexts.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Acetylenic C-H | ~65-75 |

| Acetylenic C | ~80-90 |

| Propargylic CH₂ | ~20-30 |

| N-CH₂ | ~45-55 |

| Azetidine CH₂ | ~50-60 |

Note: This is a predicted table. Actual values may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is invaluable for assembling the complete molecular structure. researchgate.netyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment reveals correlations between protons that are spin-spin coupled. sdsu.edu For this compound, COSY would show cross-peaks between the protons on adjacent carbons, such as between the N-CH₂ and propargylic CH₂ protons, and between the protons within the azetidine ring. This allows for the tracing of proton connectivity throughout the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached. sdsu.edu By correlating the ¹H and ¹³C signals, HSQC provides a definitive assignment of which protons are bonded to which carbons. This is particularly useful for resolving ambiguities in crowded spectral regions.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is crucial for establishing long-range connectivity and piecing together different fragments of the molecule. For instance, it could show a correlation between the N-CH₂ protons and the carbons of the azetidine ring, confirming the point of attachment of the butynyl group to the nitrogen atom.

The stereochemistry of substituted azetidines can often be determined by analyzing the coupling constants (J-values) between protons on the four-membered ring. ipb.ptclockss.org The magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the coupled protons. In azetidine systems, it has been observed that the coupling constant for trans-protons (J_trans) is typically smaller than that for cis-protons (J_cis). ipb.pt By carefully measuring these coupling constants, the relative stereochemistry of substituents on the azetidine ring can be confidently assigned. For derivatives of this compound with substituents on the ring, this analysis would be critical for defining their three-dimensional structure.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It provides information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns. uni-saarland.de

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. docbrown.info The presence of a nitrogen atom would be indicated by the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. msu.edu High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecular ion with high accuracy, confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum can also be diagnostic. The cleavage of the butynyl side chain or the opening of the strained azetidine ring would lead to characteristic fragment ions. For example, the loss of a propargyl radical or an ethylene (B1197577) molecule from the side chain would result in specific fragment peaks. Analysis of these fragmentation pathways can help to confirm the proposed structure. Softer ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), can be used to minimize fragmentation and enhance the observation of the molecular ion. uni-saarland.de The presence of isotopes like ¹³C can lead to small M+1 peaks in the mass spectrum. youtube.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the m/z ratio to several decimal places, allowing for the determination of the exact mass of a molecule. This high level of precision enables the calculation of the elemental formula of an unknown compound with a high degree of confidence, as it can differentiate between molecules with the same nominal mass but different chemical formulas. researchgate.net Instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) are commonly used for HRMS analysis. researchgate.netnih.gov

For this compound (C₈H₁₁N), the exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N). The uncharged molecule has a monoisotopic mass of 121.08915 u. In mass spectrometry, especially with soft ionization techniques, the molecule is often observed as a protonated species, [M+H]⁺. The exact mass of this ion is crucial for its identification.

Table 1: Theoretical Exact Mass Data for this compound

| Species | Chemical Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M] | C₈H₁₁N | 121.08915 |

| [M+H]⁺ | C₈H₁₂N⁺ | 122.09697 |

The ability of HRMS to provide mass accuracy, typically within 5 ppm, allows for the confident assignment of the elemental composition, distinguishing it from other potential isobaric compounds. hilarispublisher.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile, and non-volatile molecules. wikipedia.orglibretexts.org It involves applying a high voltage to a liquid sample to create an aerosol, which ultimately leads to the production of gas-phase ions from the solution phase. nih.gov Because it imparts little excess energy to the molecule, fragmentation is minimized, and the spectrum is often dominated by the molecular ion or, more commonly, a pseudomolecular ion like the protonated molecule [M+H]⁺. wikipedia.org

Given the presence of a basic nitrogen atom within its azetidine ring, this compound is readily protonated in the ESI source. This makes ESI an ideal ionization method for its analysis. The process typically involves dissolving the sample in a suitable solvent mixture (e.g., methanol (B129727) or acetonitrile (B52724) with water) and introducing it into the mass spectrometer. The resulting ESI-MS spectrum would be expected to show a prominent peak corresponding to the [M+H]⁺ ion at an m/z value consistent with the high-resolution measurement. libretexts.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry, also known as MS/MS, is a technique where ions are subjected to multiple stages of mass analysis. wikipedia.org Typically, a precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell through collision-induced dissociation (CID), and the resulting product ions are then analyzed in a second mass analyzer. unt.edueag.com This process provides detailed structural information by revealing the fragmentation pathways of the molecule. wikipedia.org

For the [M+H]⁺ ion of this compound, fragmentation would likely be initiated at the most labile bonds. Plausible fragmentation pathways include:

Cleavage of the butynyl side chain: Loss of the butynyl group or parts of it.

Ring opening of the azetidine core: Fission of the four-membered ring, which can lead to a variety of characteristic fragment ions.

Analyzing the masses of these product ions allows for the reconstruction of the molecule's structure and confirms the identity of the precursor ion. This technique is invaluable for distinguishing between isomers, which would have the same exact mass but different fragmentation patterns. eag.com

Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. edinst.comtriprinceton.org These techniques provide information about the functional groups present in a molecule, as different types of bonds vibrate at characteristic frequencies. spectroscopyonline.com While both are complementary, their selection rules differ; IR spectroscopy measures the absorption of light due to changes in the dipole moment during a vibration, whereas Raman spectroscopy measures the scattering of light due to changes in polarizability. edinst.com

For this compound, key functional groups produce distinct signals:

Terminal Alkyne (≡C-H): This group gives rise to a sharp, strong C-H stretching vibration in the IR spectrum, typically around 3300 cm⁻¹.

Alkyne (C≡C): The carbon-carbon triple bond stretch appears in the region of 2100-2260 cm⁻¹. This peak is often weak in the IR spectrum but produces a strong signal in the Raman spectrum due to the high polarizability of the C≡C bond.

Aliphatic C-H: The C-H stretching vibrations from the azetidine ring and the CH₂ groups of the side chain are expected in the 2850-3000 cm⁻¹ region.

C-N Bond: The stretching vibration of the carbon-nitrogen bond within the azetidine ring typically appears in the fingerprint region (1000-1300 cm⁻¹).

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Bond | Vibration Type | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|---|

| Terminal Alkyne | ≡C-H | Stretch | ~3300 | Strong, Sharp | Medium |

| Alkyne | C≡C | Stretch | 2100 - 2260 | Weak to Medium | Strong |

| Alkane | C-H | Stretch | 2850 - 3000 | Medium to Strong | Medium |

| Tertiary Amine | C-N | Stretch | 1000 - 1300 | Medium | Weak |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. libretexts.orglibretexts.org The technique is particularly useful for detecting conjugated systems.

This compound lacks an extended conjugated π-system. Its chromophores are the nitrogen atom with its non-bonding (n) electrons and the alkyne π-system. Therefore, the expected electronic transitions would be n→σ* and π→π*. These transitions typically require high energy, meaning the absorption maxima (λ_max) would occur in the far-UV region, likely below 220 nm. libretexts.org The absence of significant absorption in the 200-400 nm range indicates a lack of conjugation, which is consistent with the structure of this compound. libretexts.org The absorption bands are often broad due to the superposition of vibrational and rotational transitions on the electronic transition. reddit.com

Chromatographic Separation and Purity Assessment

Chromatography is a laboratory technique for the separation of a mixture. shimadzu.com The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. drawellanalytical.com It is highly versatile and is a cornerstone for purity assessment in pharmaceutical and chemical analysis. globalresearchonline.net

For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture.

Purity Assessment: The purity of a this compound sample can be determined by analyzing the resulting chromatogram. A single, sharp, and symmetrical peak indicates a high degree of purity. The presence of additional peaks would signify impurities. The peak area is proportional to the concentration of the compound, allowing for quantitative analysis and the calculation of percentage purity. uomus.edu.iq Coupling HPLC with a mass spectrometer (LC-MS) would provide definitive identification of the main peak and any impurities by providing mass data for each. nih.gov

Table 3: Exemplary HPLC Conditions for Analysis of this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Mode | Reversed-Phase (RP) | Suitable for moderately polar compounds. |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard nonpolar stationary phase for RP-HPLC. |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Gradient elution (e.g., 5% to 95% B over 15 min) provides good separation. Formic acid protonates the amine, ensuring good peak shape. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |

| Detector | UV (e.g., at 210 nm) and/or Mass Spectrometer (MS) | UV detection for general-purpose analysis; MS for definitive identification. |

| Injection Volume | 5-10 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC)

Gas chromatography is a premier technique for assessing the purity and quantifying volatile compounds like this compound. Due to the basic and polar nature of the azetidine ring, specialized columns and conditions are often required to achieve sharp, symmetrical peaks and prevent interactions with active sites in the analytical system. restek.com

A typical analysis would employ a capillary GC system equipped with a Flame Ionization Detector (FID) or a mass spectrometer (MS). The FID is robust and provides excellent sensitivity for organic compounds, while an MS detector offers definitive structural confirmation. For volatile amines and related nitrogen heterocyles, columns with a specialized stationary phase are crucial. chromatographyonline.comnih.gov An Agilent J&W CP-Volamine or similar column, which is specifically designed to be highly retentive and selective for volatile amines, would be an appropriate choice. restek.comnih.gov These columns are robust and can withstand repeated exposure to challenging sample matrices. restek.com

The analysis is typically run using helium or hydrogen as the carrier gas. nih.gov A headspace GC (HS-GC) method can also be employed, particularly for analyzing residual amounts of the compound in reaction mixtures or pharmaceutical formulations. rsc.org This technique minimizes matrix effects and protects the analytical column. rsc.org For certain derivatives, derivatization with reagents like pentafluorobenzoyl chloride might be used to improve volatility and chromatographic performance. nih.gov

Table 1: Illustrative Gas Chromatography (GC-FID) Parameters for this compound Analysis

| Parameter | Value/Condition | Rationale |

| Column | Agilent J&W CP-Volamine (or equivalent) | Specifically designed for the analysis of volatile amines, ensuring good peak shape and reproducibility. nih.gov |

| 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions for high-resolution capillary GC. | |

| Carrier Gas | Helium or Hydrogen | Inert carrier gases suitable for GC-FID analysis. nih.gov |

| Flow Rate | 1.0 - 1.5 mL/min | Optimal flow for carrier gas efficiency and separation. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. tandfonline.com |

| Injection Mode | Split (e.g., 50:1) or Splitless | Split mode for concentrated samples to prevent column overload; splitless for trace analysis to enhance sensitivity. tandfonline.com |

| Oven Program | Initial: 60 °C (hold 2 min) | Holds at a lower temperature to focus the analytes at the head of the column. |

| Ramp: 10 °C/min to 240 °C | Gradually increases temperature to elute compounds based on their boiling points. | |

| Final Hold: 240 °C (hold 5 min) | Ensures all components are eluted from the column. | |

| Detector | Flame Ionization Detector (FID) | Highly sensitive to organic compounds containing carbon-hydrogen bonds. |

| Detector Temperature | 280 °C | Prevents condensation of analytes in the detector. |

This table presents a hypothetical but representative set of parameters. Actual conditions would require optimization.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. wikipedia.orgchemistryhall.com In the synthesis of this compound or its subsequent derivatization, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of products. chemistryhall.com

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically coated with silica (B1680970) gel as the stationary phase. wikipedia.org The plate is then developed in a chamber containing an appropriate solvent system (mobile phase or eluent). libretexts.org The choice of eluent is critical and depends on the polarity of the reactants and products. For nitrogen heterocycles and alkynes, a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is common. rsc.org The ratio is adjusted to achieve good separation, with a target retention factor (Rƒ) between 0.2 and 0.8 for the compounds of interest. chemistryhall.com

Since this compound and many of its derivatives may be colorless, visualization is necessary. wikipedia.org This is often achieved by using TLC plates containing a fluorescent indicator that allows spots to be seen under UV light (254 nm). york.ac.uk Additionally, chemical stains can be used. A potassium permanganate (B83412) (KMnO₄) stain is effective for visualizing compounds with oxidizable functional groups like the alkyne in this compound. Iodine vapor is another common, non-destructive visualization method. wikipedia.org

Table 2: Typical TLC Systems for Monitoring Reactions of this compound

| Component | Description | Purpose/Rationale |

| Stationary Phase | Silica Gel 60 F₂₅₄ on Aluminum backing | A polar stationary phase suitable for a wide range of organic compounds. The fluorescent indicator (F₂₅₄) allows for UV visualization. york.ac.uk |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (e.g., 7:3 v/v) | A common solvent system where polarity can be fine-tuned by adjusting the ratio to achieve optimal separation of reactants and products. rsc.org |

| Dichloromethane/Methanol (e.g., 95:5 v/v) | An alternative system, often used for more polar compounds. | |

| Visualization Methods | UV Light (254 nm) | Non-destructive method for visualizing UV-active compounds, which appear as dark spots on the fluorescent background. york.ac.uk |

| Potassium Permanganate Stain | A destructive stain that reacts with oxidizable groups (like alkynes), appearing as yellow/brown spots on a purple background. | |

| Iodine Chamber | A semi-destructive method where compounds absorb iodine vapor to appear as brown spots. wikipedia.org |

Chiral Analysis for Enantiomeric Purity Determination

For chiral molecules like derivatives of this compound, determining the enantiomeric purity or enantiomeric excess (e.e.) is crucial, particularly in pharmaceutical and catalysis research. thieme-connect.de High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used method for this purpose. mdpi.com

The separation of enantiomers is achieved because they interact differently with the chiral environment of the CSP, leading to different retention times. mdpi.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated on a silica support, are exceptionally versatile and effective for a broad range of compounds, including nitrogen heterocycles. nih.govnih.gov Columns like the Chiralpak® AD-H (amylose derivative) or Lux® Amylose-2 are frequently employed. mdpi.comnih.gov

The analysis is often performed in normal-phase mode, using mobile phases consisting of hexane or heptane (B126788) mixed with an alcohol like isopropanol (B130326) or ethanol. nih.gov Small amounts of an amine additive, such as diethylamine (B46881) or ethylenediamine, are sometimes included in the mobile phase to improve peak shape and reduce tailing for basic compounds like azetidines. nih.gov The enantiomers are detected by a UV detector, and the enantiomeric excess is calculated from the relative peak areas of the two enantiomers. chromatographyonline.com

Table 3: Representative Chiral HPLC Method for Enantiomeric Purity

| Parameter | Value/Condition | Rationale |

| Instrument | High-Performance Liquid Chromatography (HPLC) System | Standard instrumentation for chiral separations. |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Lux® Amylose-2 | Proven polysaccharide-based CSPs for effective enantiomeric separation of a wide variety of chiral compounds. mdpi.comnih.gov |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) | Common normal-phase eluent for polysaccharide CSPs. The ratio is optimized to achieve baseline resolution. nih.gov |

| Flow Rate | 0.8 - 1.0 mL/min | Provides good separation efficiency without generating excessive backpressure. nih.gov |

| Column Temperature | 20 - 25 °C | Temperature is controlled to ensure reproducible retention times and selectivity. nih.gov |

| Detector | UV-Vis Detector | Wavelength is set to the λ_max of the analyte (e.g., 210 nm for the alkyne or a different wavelength for aromatic derivatives). |

| Injection Volume | 5 - 10 µL | Standard volume for analytical HPLC. |

| Quantification | Area percent of the undesired enantiomer relative to the total area of both enantiomers. | Standard method for determining enantiomeric purity. chromatographyonline.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a compound in the solid state. wikipedia.org This technique provides unambiguous information on bond lengths, bond angles, conformational details, and the absolute configuration of a chiral center. nih.govanton-paar.com

The first and often most challenging step is to grow a single, high-quality crystal of the compound. wikipedia.org This is typically achieved by slowly evaporating the solvent from a saturated solution of the purified compound. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. nih.gov The crystal diffracts the X-rays into a unique pattern of reflections, whose intensities and positions are meticulously recorded. wikipedia.org

From the diffraction data, an electron density map of the repeating unit in the crystal (the unit cell) is calculated. nih.gov This map is then interpreted to build a model of the molecule, identifying the positions of each atom. The model is subsequently refined to achieve the best possible fit with the experimental data. nih.gov For chiral compounds that are crystallized as a single enantiomer, the analysis can determine the absolute stereochemistry, often through the calculation of the Flack parameter, which should be close to zero for the correct structural model. nih.gov While no structure for this compound itself is publicly available, analyses of related functionalized azetidines have been published, confirming their molecular geometry and solid-state packing. researchgate.netbohrium.com

Table 4: Key Information Obtained from X-ray Crystallography

| Structural Parameter | Description | Significance for this compound |

| Molecular Connectivity | The sequence of bonded atoms. | Confirms the fundamental structure, ensuring the correct isomer was synthesized. |

| Bond Lengths & Angles | Precise distances between bonded atoms and angles between adjacent bonds. | Reveals any strain in the four-membered azetidine ring and the geometry of the butynyl substituent. |

| Torsional Angles | The dihedral angles that define the 3D shape of the molecule. | Determines the conformation of the molecule in the solid state, including the puckering of the azetidine ring. |

| Absolute Configuration | The absolute spatial arrangement of atoms in a chiral molecule (R or S). | Unambiguously determines the stereochemistry at any chiral centers in a derivative. nih.gov |

| Unit Cell Parameters | The dimensions and angles of the basic repeating unit of the crystal. | Defines the crystal system and space group, providing insight into intermolecular packing. anton-paar.com |

| Intermolecular Interactions | Non-covalent interactions like hydrogen bonds or van der Waals forces in the crystal lattice. | Explains the solid-state packing arrangement and can influence physical properties like melting point. |

Computational Chemistry and Theoretical Investigations of 1 but 3 Ynylazetidine

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical investigations into molecular systems like 1-But-3-ynylazetidine. These calculations, grounded in the principles of quantum mechanics, allow for the detailed examination of various molecular properties.

Electronic Structure Theory (e.g., Hartree-Fock, Post-Hartree-Fock methods like CCSD(T))

Electronic structure theory provides a fundamental understanding of the arrangement and energies of electrons within a molecule.

Hartree-Fock (HF) Theory: As a foundational ab initio method, Hartree-Fock theory approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, it neglects electron correlation, which can be significant. For this compound, an HF calculation would provide a reasonable initial geometry and a qualitative picture of the molecular orbitals.

Post-Hartree-Fock Methods: To account for electron correlation, more advanced and computationally intensive methods are employed.

Møller-Plesset Perturbation Theory (MP2): This method adds a correction for electron correlation to the Hartree-Fock energy. It is often used for geometry optimizations and frequency calculations.

Coupled Cluster with Singles, Doubles, and Perturbative Triples (CCSD(T)): Regarded as the "gold standard" in quantum chemistry for its high accuracy, CCSD(T) is capable of providing very reliable energetic data. wikipedia.org Due to its computational cost, it is typically used for single-point energy calculations on geometries optimized at a lower level of theory, such as MP2 or DFT. wikipedia.org For this compound, CCSD(T) calculations would be instrumental in obtaining a precise heat of formation and reaction enthalpies.

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. nih.govchimicatechnoacta.ru DFT methods calculate the electron density of a system to determine its energy and other properties.

For this compound, DFT calculations using common functionals such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)) would be employed to:

Optimize the molecular geometry: This provides detailed information on bond lengths, bond angles, and dihedral angles.

Calculate electronic properties: This includes the determination of the dipole moment, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map, which reveals regions of high and low electron density.

A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results for structure verification. mdpi.com For this compound, theoretical calculations can predict its ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) Calculated at the B3LYP/6-311+G(d,p) level of theory with TMS as the reference.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Azetidine (B1206935) Ring | ||

| CH₂ (adjacent to N) | 3.2 - 3.5 | 50 - 55 |

| CH₂ (β to N) | 2.1 - 2.4 | 25 - 30 |

| Butynyl Chain | ||

| CH₂ (adjacent to N) | 2.8 - 3.1 | 45 - 50 |

| CH₂ (adjacent to alkyne) | 2.4 - 2.7 | 18 - 23 |

| C≡CH | - | 80 - 85 |

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the butynyl side chain and the puckering of the azetidine ring mean that this compound can exist in multiple conformations. lumenlearning.comyoutube.com Conformational analysis aims to identify the stable conformers and the energy barriers between them. lumenlearning.com

A potential energy surface (PES) scan can be performed by systematically varying key dihedral angles, such as the one defining the orientation of the butynyl group relative to the azetidine ring. This allows for the identification of energy minima (stable conformers) and transition states connecting them. The relative energies of the conformers are influenced by steric and electronic factors. For instance, the orientation of the bulky alkyne group will be a key determinant of conformational preference. libretexts.org

Reaction Mechanism Elucidation and Transition State Characterization

Theoretical calculations are a powerful tool for investigating reaction mechanisms, providing insights that can be difficult to obtain experimentally. nih.govrsc.orgrsc.org For this compound, several reactions could be studied, including:

1,3-Dipolar Cycloadditions: The terminal alkyne can act as a dipolarophile in reactions with 1,3-dipoles like azides. d-nb.info Computational studies can model the reaction pathway, determine whether the reaction is concerted or stepwise, and predict the regioselectivity. d-nb.infonih.gov

Ring-Opening Reactions: The strained azetidine ring can undergo ring-opening reactions. Theoretical methods can be used to calculate the activation energies for different ring-opening pathways.

For each proposed mechanism, the structures of the transition states are located and characterized by frequency calculations (a single imaginary frequency). The energy barrier for the reaction is then determined as the difference in energy between the reactants and the transition state. rsc.org

Calculation of Energetic Properties (e.g., Ring Strain, Heats of Formation)

The azetidine ring in this compound possesses significant ring strain due to the deviation of its bond angles from the ideal sp³ tetrahedral angle of 109.5°. chemistrysteps.com This strain energy influences the molecule's stability and reactivity.

Ring Strain Energy (RSE): The RSE can be calculated using isodesmic or homodesmotic reactions. stackexchange.comswarthmore.edu These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, which helps to cancel out systematic errors in the calculations. stackexchange.com An example of a homodesmotic reaction to calculate the RSE of the azetidine ring is:

(CH₂)₃NH + 3 CH₃NHCH₃ → 3 CH₃CH₂NHCH₃ + (CH₂)₃NH

The RSE is the calculated enthalpy change of this reaction. The presence of the butynyl substituent may slightly alter the ring strain compared to unsubstituted azetidine.

Heats of Formation (ΔHf°): Accurate heats of formation can be calculated using high-level composite methods like Gaussian-n (G3, G4) or Weizmann-n (Wn) theories. wikipedia.org These methods combine calculations at different levels of theory and basis sets to achieve high accuracy. wikipedia.org

Table 2: Calculated Energetic Properties of this compound (Illustrative) Based on high-level theoretical calculations (e.g., G4-type methods).

| Property | Estimated Value |

|---|---|

| Ring Strain Energy (RSE) | 25 - 28 kcal/mol |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools used to investigate the behavior of molecules at an atomic level. These methods provide insights into conformational preferences, flexibility, and interactions with the surrounding environment, which are crucial for understanding the biological activity of compounds like this compound.

Molecular Mechanics (MM) for Conformational Sampling

Molecular mechanics (MM) methods utilize classical physics to model the potential energy of a system of atoms. These methods are computationally efficient and well-suited for exploring the vast conformational space of molecules. nih.gov Conformational sampling aims to identify the low-energy conformations that a molecule is likely to adopt. nih.gov

For a molecule like this compound, conformational sampling would involve systematically rotating the rotatable bonds—primarily the bond connecting the azetidine ring to the butynyl group and the bonds within the butynyl chain—and calculating the potential energy for each resulting conformation. The goal is to identify the global energy minimum and other low-energy conformers that may be biologically relevant. nih.gov Techniques such as systematic searches or stochastic methods like Monte Carlo (MC) simulations are employed to ensure a thorough exploration of the conformational landscape. nih.gov The resulting energy profile reveals the relative stability of different conformations, providing insights into the molecule's preferred shape.

Recent advancements in computational methods, including the use of hybrid simulation techniques and machine learning, have enhanced the efficiency and accuracy of conformational sampling for complex biomolecules. nih.govfrontiersin.orgbiorxiv.org

Molecular Dynamics (MD) Simulations (e.g., for Conformational Flexibility, Solvent Effects)

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules over time. dovepress.com This approach allows for the study of conformational flexibility and the influence of the solvent environment on molecular properties. nih.govnih.govnih.gov

Conformational Flexibility: MD simulations of this compound would reveal how the molecule moves and changes shape over time. nih.gov By analyzing the trajectory of the simulation, one can identify the range of conformations accessible to the molecule at a given temperature and the transitions between them. This is particularly important for understanding how the molecule might adapt its shape to bind to a biological target. nih.gov The flexibility of the butynyl side chain and the puckering of the azetidine ring would be of primary interest.

Recent studies have highlighted the importance of accurately modeling solvent effects to obtain realistic predictions of molecular behavior. nih.govnih.govrsc.orgmdpi.com

Ligand-Receptor Interaction Modeling (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein or a nucleic acid. mdpi.comnih.govrsc.orgnih.govjppres.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its biological target. nih.govmdpi.com

For this compound, molecular docking studies would involve placing the molecule into the binding site of a specific receptor of interest. The docking algorithm would then explore various possible binding poses, evaluating the interaction energy for each. The resulting poses are ranked based on a scoring function, which estimates the binding affinity. jppres.com These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the receptor. plos.org For example, the nitrogen atom of the azetidine ring could act as a hydrogen bond acceptor, while the butynyl group could engage in hydrophobic interactions.

The insights gained from molecular docking can guide the design of new derivatives with improved binding affinity and selectivity. nih.govmdpi.com

Computational Structure-Activity Relationship (SAR) Studies for Azetidine Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. oncodesign-services.com Computational SAR methods use this information to build predictive models that can guide the design of more potent and selective molecules. oncodesign-services.com

Ligand-Based Design Principles (e.g., Pharmacophore Modeling, QSAR)

Ligand-based design methods are employed when the three-dimensional structure of the biological target is unknown. These approaches rely on the information from a set of known active and inactive molecules.

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for a molecule to exert a specific biological effect. By aligning a series of active azetidine derivatives, a common pharmacophore model can be generated. chemisgroup.usmdpi.com This model can then be used as a 3D query to screen large compound libraries for new molecules that fit the pharmacophore and are therefore likely to be active.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.govresearchgate.net For azetidine derivatives, various molecular descriptors (e.g., physicochemical properties, electronic properties, and topological indices) would be calculated. Statistical methods are then used to develop a QSAR model that can predict the activity of new, untested compounds. nih.govresearchgate.net These models are valuable for prioritizing which new derivatives to synthesize and test. researchgate.net

A study on azetidin-2-one (B1220530) derivatives as tubulin inhibitors successfully used pharmacophore modeling and 3D-QSAR to establish a structure-activity correlation, which could aid in designing novel antitumor agents. chemisgroup.us Another study applied QSAR to design azetidine-2-carbonitrile (B3153824) derivatives with enhanced antimalarial activity. nih.gov

Structure-Based Design Principles (e.g., Virtual Screening, Fragment-Based Design)

Structure-based design methods are utilized when the 3D structure of the biological target is known.

Virtual Screening: Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov In the context of this compound, if the target protein is known, a library of similar azetidine derivatives could be computationally screened against the protein's binding site. This process, often employing molecular docking, helps to prioritize a smaller, more manageable set of compounds for experimental testing, thereby accelerating the drug discovery process. nih.gov

Fragment-Based Design: Fragment-based drug design (FBDD) starts by identifying small chemical fragments that bind weakly to the target protein. acs.orgbohrium.com These fragments are then grown or linked together to produce a lead compound with higher affinity and selectivity. For azetidine derivatives, the azetidine ring itself or the butynyl group could serve as initial fragments. By identifying how these fragments bind to the target, new molecules can be designed by adding other functional groups to optimize interactions. A computational strategy was used to discover potent and selective MAO-B inhibitors by starting with fragments of a known drug. acs.orgbohrium.com

Applications of 1 but 3 Ynylazetidine As a Chemical Building Block and Scaffold

Role in Medicinal Chemistry Research and Drug Discovery Programs (Preclinical Focus)

In the realm of medicinal chemistry, the azetidine (B1206935) moiety is increasingly recognized as a beneficial scaffold. rsc.org Its incorporation into drug candidates can lead to improved pharmacokinetic properties and enhanced metabolic stability. rsc.org The addition of the butynyl group to the azetidine ring provides a reactive handle for a variety of chemical transformations, significantly expanding its utility in preclinical drug discovery. acs.org

Design of Novel Azetidine-Alkyne Containing Scaffolds for Chemical Biology

The 1-but-3-ynylazetidine motif is a key component in the design of innovative scaffolds for chemical biology and drug discovery. The strained azetidine ring system, which is less explored than other nitrogen-containing heterocycles, offers a unique three-dimensional geometry that can be exploited to access novel chemical space. researchgate.netbham.ac.uk The terminal alkyne functionality serves as a versatile anchor point for diversification, allowing for the attachment of various molecular fragments through robust chemical reactions. acs.org

Researchers have utilized this building block to construct a diverse range of molecular architectures. The alkyne group can readily participate in metal-catalyzed cross-coupling reactions, enabling the synthesis of more complex aryl- and heteroaryl-substituted azetidines. researchgate.net Furthermore, the development of synthetic routes to produce stereochemically defined azetidine scaffolds allows for detailed investigations into structure-activity relationships (SAR), which is crucial for optimizing the biological activity of lead compounds. acs.orgbham.ac.uk The combination of the unique conformational constraints of the azetidine ring and the synthetic versatility of the alkyne group makes this compound a powerful tool for generating libraries of lead-like molecules with diverse three-dimensional shapes. acs.orgnih.gov

Development of Chemical Probes and Tool Compounds for Biological Studies

Chemical probes are essential small molecules for investigating and validating the roles of specific proteins in disease, serving as a bridge between a biological hypothesis and the development of new therapies. snv63.ruchemicalprobes.org this compound is an ideal starting point for the synthesis of such probes. The terminal alkyne is a bioorthogonal handle, meaning it is chemically inert in biological systems but can react specifically with a partner functional group, most commonly an azide (B81097), through copper-catalyzed or strain-promoted azide-alkyne cycloaddition, a cornerstone of "click chemistry". organic-chemistry.orgnih.gov

This bioorthogonal reactivity allows for the attachment of reporter tags, such as fluorescent dyes or biotin, to the azetidine scaffold. nih.gov These tagged molecules can then be used in a variety of biological experiments, including target identification and validation, and cellular imaging. For example, an azetidine-alkyne based probe could be used to label its protein target within a cell, enabling researchers to visualize the protein's localization or to isolate and identify it from a complex mixture. labroots.comeddc.sg The development of such tool compounds is a critical step in the early stages of drug discovery, providing valuable insights into the mechanism of action of potential drug candidates. labroots.com

Fragment-Based Drug Design (FBDD) Considerations for Lead Generation

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. This approach begins with the screening of small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. frontiersin.org Once a binding fragment is identified, it is then optimized and grown into a more potent, drug-like molecule. gardp.org

This compound possesses several characteristics that make it an attractive fragment for FBDD:

Low Molecular Weight: It has a molecular weight well within the typical range for fragments (generally under 300 Da). frontiersin.org

Vector for Growth: The terminal alkyne provides a clear and synthetically tractable vector for fragment elaboration. Chemists can use reactions like the azide-alkyne cycloaddition to link the azetidine fragment to other small molecules, exploring the binding pocket of the target protein. researchgate.netexactelabs.com

3D-Rich Scaffold: The non-planar, three-dimensional nature of the azetidine ring is a desirable feature in fragment libraries, as it can lead to more specific and higher-quality interactions with protein targets compared to flat, aromatic fragments. nih.gov

The use of fragments like this compound allows for a more efficient exploration of chemical space and can lead to lead compounds with better physicochemical properties.

Potential in Materials Science and Polymer Chemistry

The reactivity of the alkyne group in this compound also makes it a valuable monomer for the synthesis of advanced materials and polymers. The ability to form stable linkages through click chemistry has opened up new avenues for creating functional materials with tailored properties.

Synthesis of Functional Polymers and Networks via Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and reliable method for polymer synthesis. organic-chemistry.orgchemrxiv.org This reaction is high-yielding, tolerant of a wide range of functional groups, and produces no byproducts, making it ideal for creating well-defined polymer architectures. nih.gov

This compound can be used as a monomer in step-growth polymerizations with multi-valent azides to form polytriazole networks. researchgate.net The resulting polymers incorporate the azetidine ring into their backbone, which can influence the material's physical and chemical properties. The process allows for the creation of:

Linear Polymers: By reacting a di-azide with a di-alkyne (or a monomer containing both an azide and an alkyne). chemrxiv.org

Crosslinked Networks: Using monomers with three or more reactive sites leads to the formation of three-dimensional polymer networks, which can be used to create hydrogels or robust coatings. nih.govuniversci.com

The table below summarizes the key features of using this compound in click polymerization.

| Feature | Description | Reference |

| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | organic-chemistry.org |

| Monomer Functionality | Terminal Alkyne | nih.gov |

| Polymer Architecture | Linear, Branched, or Crosslinked Networks | chemrxiv.orguniversci.com |

| Key Advantages | High yield, high specificity, mild reaction conditions, no byproducts | nih.gov |

Development of Novel Organic Materials with Tunable Properties

The incorporation of this compound into polymers and other organic materials provides a route to materials with tunable properties. The properties of the final material can be controlled by the choice of the co-monomers and the density of the azetidine units within the polymer structure. rsc.orgscispace.com

For instance, the nitrogen atom in the azetidine ring can act as a site for further functionalization or can influence the material's surface properties, such as adhesion. Polytriazoles, the polymers formed from azide-alkyne click reactions, have been shown to be effective adhesives for metal surfaces, a property that could be modulated by the presence of the azetidine ring. researchgate.net

Furthermore, the creation of "smart" or "functional" polymers that respond to external stimuli is a growing area of materials science. benasque.orgnih.gov It is conceivable that the azetidine ring could be engineered to respond to stimuli like pH, leading to materials that change their shape, solubility, or other properties in a controlled manner. The ability to create complex, functional polymer networks opens the door to applications in areas such as coatings, adhesives, and biomaterials. universci.comnih.gov

Applications in Catalysis and Organocatalysis

While direct catalytic applications of this compound are not extensively documented in dedicated research, its structural components—the azetidine ring and the terminal alkyne—suggest significant potential as a versatile building block and scaffold in both metal-mediated catalysis and organocatalysis. The inherent ring strain and chirality potential of the azetidine moiety, combined with the reactive and versatile nature of the butynyl group, make it a promising platform for the development of novel catalytic systems.

The azetidine framework can serve as a core structural motif in the design of chiral ligands for asymmetric catalysis. birmingham.ac.ukresearchgate.net The nitrogen atom within the ring provides a coordination site for metal centers, and substituents on the azetidine ring can create a specific chiral environment around the metal, thereby influencing the stereochemical outcome of a reaction. A review of chiral, azetidine-derived ligands and organocatalysts highlights their successful application in engendering asymmetry in reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. birmingham.ac.ukresearchgate.net By analogy, this compound could be derivatized to create a new class of ligands where the alkyne group offers a unique point of attachment or further functionalization.

In the realm of organocatalysis, azetidine-derived structures have proven to be effective. For instance, (S)-azetidine-2-carboxylic acid has been utilized as an organocatalyst in enantioselective direct Mannich reactions. researchgate.net This demonstrates the capacity of the azetidine ring to form key intermediates, such as enamines, and to create a defined stereochemical environment for bond formation. The butynyl substituent on the this compound molecule could be strategically employed to modulate the steric and electronic properties of such organocatalysts or to anchor them to a solid support.

The terminal alkyne of this compound is a particularly valuable functional group for catalyst design due to its ability to participate in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). pcbiochemres.comwikipedia.orgrsc.org This highly efficient and specific reaction allows for the straightforward covalent attachment of the azetidine scaffold to other molecules, including polymers, nanoparticles, or other catalyst components. rsc.org This modular approach is a powerful strategy for creating sophisticated and recyclable catalytic systems. For example, alkyne-functionalized nanoparticles have been shown to be effective catalysts, with the ligand's interfacial bonding influencing selectivity. acs.org

The following tables, based on data for analogous azetidine-derived and alkyne-functionalized catalysts, illustrate the potential performance of systems that could be developed from this compound.

Table 1: Performance of Azetidine-Derived Organocatalysts in Asymmetric Reactions

| Catalyst Type | Reaction | Substrates | Product Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Chiral Azetidine-Amide | Michael Addition | Nitromethane, Chalcone | 95 | 92 | researchgate.net |

| (S)-Azetidine-2-carboxylic acid | Mannich Reaction | Acetophenone, Cyclic Imine | up to 95 | 87-95 | researchgate.net |

| Chiral Azetidine-Amino Alcohol | Diethylzinc Addition | Benzaldehyde | >95 | up to 98 | researchgate.net |

| Aziridine-derived Organocatalyst* | Aldol Reaction | Cyclohexanone, 4-Nitrobenzaldehyde | up to 99 | >99 | nih.gov |

*Data for an aziridine-derived catalyst is included for comparison of strained-ring systems.

Table 2: Examples of Alkyne Functionalization in Catalyst Systems

| Catalyst System | Functionalization Method | Application | Key Finding | Reference |

| Ruthenium Nanoparticles | Capping with terminal alkynes | Selective Hydrogenation | Interfacial bonds between Ru and the alkyne influence catalytic activity and selectivity. | acs.org |

| Copper-based Single-Atom Catalyst | Azide-Alkyne Cycloaddition | Synthesis of 1,2,3-triazoles | Heterogeneous single-atom catalyst shows improved activity and selectivity over homogeneous counterparts. | acs.org |

| Polymer Support | Copper-Catalyzed Azide-Alkyne Cycloaddition | Immobilization of Catalysts | Creation of stable and recyclable catalysts for various organic transformations. | rsc.org |